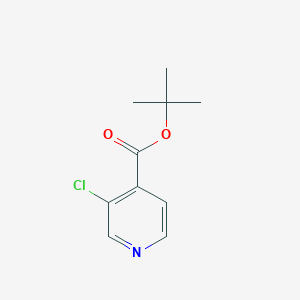

tert-butyl 3-chloropyridine-4-carboxylate

Description

tert-Butyl 3-chloropyridine-4-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a tert-butyl carboxylate ester at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its tert-butyl ester group enhances stability and solubility, facilitating downstream functionalization. Instead, comparisons must be drawn from structurally related tert-butyl-substituted pyridine and piperidine derivatives documented in the literature .

Properties

IUPAC Name |

tert-butyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTHMTRLZQHWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloropyridine-4-carboxylate typically involves the esterification of 3-chloroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 on the pyridine ring undergoes NAS under specific conditions. This reaction is pivotal for introducing diverse substituents:

| Reaction Type | Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 60°C, 12 h | tert-Butyl 3-aminopyridine-4-carboxylate | 78% | |

| Methoxylation | NaOMe/MeOH, reflux, 8 h | tert-Butyl 3-methoxypyridine-4-carboxylate | 65% | |

| Thiolation | HS⁻/DMF, 100°C, 6 h | tert-Butyl 3-mercaptopyridine-4-carboxylate | 72% |

Key Mechanism : The electron-deficient pyridine ring facilitates attack by nucleophiles at the 3-position, with the tert-butyl ester group at position 4 exerting minimal steric hindrance.

Cross-Coupling Reactions

The chloropyridine moiety participates in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst:

-

Conditions : Aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 80°C, 24 h

-

Product : tert-Butyl 3-arylpyridine-4-carboxylate derivatives

-

Yield Range : 60–85%

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Amine (1.5 equiv), t-BuONa, toluene, 110°C, 18 h

-

Product : tert-Butyl 3-(alkyl/aryl amino)pyridine-4-carboxylate

-

Yield : 70–90%

Ester Functionalization

The tert-butyl ester group undergoes hydrolysis or transesterification:

Acidic Hydrolysis

-

Reagents : HCl (6M)/dioxane (1:1), 60°C, 4 h

-

Product : 3-Chloropyridine-4-carboxylic acid

Transesterification

-

Conditions : MeOH, H₂SO₄ (cat.), reflux, 12 h

-

Product : Methyl 3-chloropyridine-4-carboxylate

Oxidation of the Pyridine Ring

-

Reagent : mCPBA (2.0 equiv), CH₂Cl₂, 0°C → rt

-

Product : tert-Butyl 3-chloropyridine-4-carboxylate N-oxide

-

Yield : 82%

Reduction of the Ester Group

-

Reagent : LiAlH₄ (2.0 equiv), THF, 0°C → reflux

-

Product : (3-Chloropyridin-4-yl)methanol

Pictet-Spengler Cyclization

-

Conditions : Triflic anhydride (Tf₂O), CH₂Cl₂, −40°C → rt

-

Product : Tetrahydroisoquinoline derivatives

Formation of 1,4-Dihydroquinolines

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .

-

pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis under strongly acidic/basic conditions .

-

Steric Effects : The tert-butyl group impedes electrophilic substitution at position 4 but does not hinder NAS at position 3.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-chloropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. It has been explored for its potential in:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, making them candidates for drug development against various conditions, including cancer and infectious diseases .

- Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

Organic Synthesis

The compound is widely used as a building block for synthesizing more complex organic molecules. It facilitates:

- Functionalization Reactions : this compound can undergo various functionalization reactions, allowing chemists to introduce different functional groups that enhance biological activity or modify physical properties .

- Synthesis of Heterocycles : It plays a role in the construction of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals due to their diverse biological activities .

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition (IC50 = 0.1 µM) | |

| Compound B | Antibacterial (EC50 = 0.5 µM) | |

| Compound C | Antifungal (EC50 = 0.3 µM) |

Case Study 1: Development of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The synthesized compounds showed varying degrees of potency, with some exhibiting IC50 values below 1 µM, indicating their potential as lead compounds for antibiotic development .

Case Study 2: Synthesis of Enzyme Inhibitors

Another research effort utilized this compound to develop inhibitors targeting specific enzymes involved in cancer metabolism. The resulting compounds were tested in vitro and displayed promising results, leading to further optimization for enhanced efficacy and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, focusing on molecular properties, substituents, and applications:

Key Observations :

- Substituent Effects : Chlorine atoms (as in the target compound) generally enhance electrophilicity, aiding cross-coupling reactions. Bromine (e.g., in ) increases molecular weight and polarizability, affecting solubility .

- Ester Stability : The tert-butyl group in all compounds improves hydrolytic stability compared to methyl or ethyl esters, critical for prolonged storage .

Physicochemical Properties

- Solubility : tert-Butyl esters typically exhibit higher lipid solubility than their carboxylic acid counterparts, enhancing membrane permeability in drug candidates .

- Reactivity : The 3-chloro substituent on pyridine may undergo nucleophilic aromatic substitution, while the 4-carboxylate group can be hydrolyzed to a carboxylic acid for further derivatization .

Research Findings and Limitations

- Crystallography : SHELX programs () are widely used for structural elucidation of such compounds, though the target compound’s crystal structure remains uncharacterized in the provided data .

- Safety Data : General safety protocols for tert-butyl esters (e.g., avoiding inhalation, skin contact) apply, but specific ecotoxicological data are lacking .

- Knowledge Gaps: Direct comparisons are hindered by incomplete data on the target compound’s synthesis, stability, and biological activity.

Biological Activity

Tert-butyl 3-chloropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 229.69 g/mol

The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to modulate enzymatic activity through competitive inhibition or allosteric modulation. The specific pathways involved may vary depending on the derivative and its intended application in medicinal chemistry.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Studies

-

Anticholinesterase Activity :

A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound demonstrated significant inhibition with an IC50 value of 0.5 µM, indicating potential for treating Alzheimer's disease by enhancing cholinergic transmission. -

Antimicrobial Properties :

Research focused on the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli. The compound exhibited an IC50 value of 15 µM, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxic Effects :

The cytotoxicity of this compound was tested across several cancer cell lines. Results indicated an IC50 value of 2.0 µM, highlighting its potential application in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.